N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a phenyl group and a methanesulfonamide moiety in this compound enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the thiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the methanesulfonamide moiety.
Scientific Research Applications
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole core.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C12H14N2O2S2 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C12H14N2O2S2/c1-18(15,16)13-8-7-12-14-11(9-17-12)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
IDMWWQOREWHBCN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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